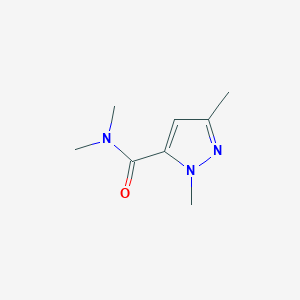
N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is a synthetic compound, with a molecular formula of C17H10ClNO2S, and a molecular weight of 327.76 g/mol. It is a member of the benzothiophene family, and has been studied for its potential applications in medicine and science. This compound has been shown to possess various biochemical and physiological effects, and has been investigated for its potential use in laboratory experiments.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide has been studied for its potential applications in medicine and science. It has been investigated as a potential anti-inflammatory agent, as well as for its ability to inhibit the growth of certain types of cancer cells. This compound has also been studied for its potential use as an anti-bacterial agent, as well as for its potential to inhibit the growth of certain types of fungi. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is still under investigation. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, it is believed that this compound may act as an inhibitor of certain receptors, such as the nuclear factor-kB (NF-kB), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-bacterial properties, as well as to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to possess neuroprotective properties, and to possess antifungal properties.
Advantages and Limitations for Lab Experiments
N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is relatively non-toxic, and has been shown to possess various biochemical and physiological effects. However, this compound also has several limitations for use in laboratory experiments. It is relatively expensive to synthesize, and its solubility in various solvents is limited. Additionally, its mechanism of action is still not fully understood, and its effects on humans and other organisms are still not fully understood.
Future Directions
There are several potential future directions for the use of N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide. These include further investigation into its potential use as an anti-inflammatory agent, its potential use as an anti-bacterial agent, and its potential use in the treatment of neurological disorders. Additionally, further research into its mechanism of action and its effects on humans and other organisms is needed. Additionally, further research into its potential use in the development of new drugs, and its potential use in the treatment of various diseases, is needed. Finally, further research into its potential use as an inhibitor of certain enzymes and receptors is needed.
Synthesis Methods
N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide can be synthesized through a three-step reaction. The first step involves the condensation of 2-benzoyl-4-methylphenol and 3-chloro-1-benzothiophene-2-carboxylic acid in the presence of a base, such as potassium carbonate, to form the desired compound. The second step involves the purification of the compound through recrystallization. The third step involves the characterization of the compound using spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2S/c1-14-11-12-18(17(13-14)21(26)15-7-3-2-4-8-15)25-23(27)22-20(24)16-9-5-6-10-19(16)28-22/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZOPGIGYPYRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-3-chlorobenzo[b]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine](/img/structure/B6513714.png)
![2-[(pyrimidin-2-yl)amino]benzonitrile](/img/structure/B6513718.png)
![7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6513725.png)
![3-[(2,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6513729.png)






![6,8-dichloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B6513777.png)

![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B6513802.png)